molecular formula C19H18N2O B2676252 1-Phenyl-3-(2,4,6-trimethylphenyl)pyrazole-4-carbaldehyde CAS No. 425628-39-3

1-Phenyl-3-(2,4,6-trimethylphenyl)pyrazole-4-carbaldehyde

Cat. No.: B2676252
CAS No.: 425628-39-3
M. Wt: 290.366
InChI Key: UZVKOZOSARLISJ-UHFFFAOYSA-N
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Description

1-Phenyl-3-(2,4,6-trimethylphenyl)pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes . Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Basically, Pyrazole (C3H3N2H) is a simple doubly unsaturated five membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Scientific Research Applications

Antimicrobial Activity

A study involved the synthesis of heteroaryl pyrazole derivatives, including compounds similar to 1-Phenyl-3-(2,4,6-trimethylphenyl)pyrazole-4-carbaldehyde, which were reacted with chitosan to form Schiff bases. These synthesized compounds showed significant antimicrobial activity against a range of gram-negative and gram-positive bacteria, as well as fungi, highlighting their potential as antimicrobial agents (Hamed et al., 2020).

Analgesic and Anti-inflammatory Activities

Another research effort synthesized new thiazole and pyrazoline heterocycles having a 2-thienylpyrazole moiety derived from 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde. These compounds were evaluated for their antimicrobial, anti-inflammatory, and analgesic activities, showing that most of the tested compounds exhibited both analgesic and anti-inflammatory activities (Abdel-Wahab et al., 2012).

Optical and Structural Properties

Research on the compound 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, a derivative of this compound, investigated its molecular structure, vibrational frequencies, and optical properties. The study also explored the compound's potential role in nonlinear optics, indicating the versatility of pyrazole derivatives in material science (Mary et al., 2015).

Anticonvulsant and Analgesic Studies

Compounds synthesized from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, employing the Knoevenagel condensation reaction, were evaluated for their anticonvulsant and analgesic activities. This study demonstrated the potential of pyrazole derivatives in developing new pharmacological agents (Viveka et al., 2015).

Mechanism of Action

The mechanism of action of pyrazole derivatives is diverse and depends on their chemical structure and the biological target. They have been found to exhibit a broad spectrum of biological activities, making the pyrazole ring an interesting class in drug discovery .

Future Directions

Given the wide range of applications and the significant biological activities of pyrazole derivatives, future research could focus on the development of new synthesis methods, the design of novel pyrazole derivatives with enhanced biological activities, and the exploration of their mechanism of action .

Properties

IUPAC Name

1-phenyl-3-(2,4,6-trimethylphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-13-9-14(2)18(15(3)10-13)19-16(12-22)11-21(20-19)17-7-5-4-6-8-17/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVKOZOSARLISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN(C=C2C=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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